Physicochemical Differentiation: logP and Polar Surface Area vs. 2-Aryl and Alternative Pyrazole Quinoline-4-Carbohydrazides
The target compound exhibits a calculated logP of 1.09 and a topological polar surface area (TPSA) of 71.69 Ų . The 2-(1-ethyl-1H-pyrazol-4-yl) analog (CAS 1004643-75-7) differs by substitution of a single methyl group with an ethyl group on the pyrazole N1, increasing calculated logP by approximately 0.2–0.4 log units based on the standard Hansch π-value for a methyl-to-ethyl extension (estimated ΔlogP ≈ +0.35) [1]. This modest shift places the dimethyl analog in a distinct lipophilicity window, which, based on class-level trends in quinoline-4-carbohydrazide antimicrobial agents, can affect both passive membrane permeability and target engagement [1].
| Evidence Dimension | Calculated logP |
|---|---|
| Target Compound Data | logP 1.09 (TPSA 71.69 Ų) |
| Comparator Or Baseline | 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide (CAS 1004643-75-7); estimated logP ≈ 1.44 |
| Quantified Difference | ΔlogP ≈ −0.35 (more hydrophilic by ~0.35 log units) |
| Conditions | Computed logP values from ChemDiv catalog data; TPSA from ChemDiv |
Why This Matters
Procurement of the dimethyl analog ensures a reproducible lipophilicity window; the ethyl analog may exhibit altered permeability and non-specific binding, compromising assay reproducibility in antibacterial or anticancer screens.
- [1] Metwally, K. A., et al. Bioorg. Med. Chem. 2006, 14, 8675–8682. DOI: 10.1016/j.bmc.2006.08.022. (Class-level lipophilicity–activity correlation.) View Source
